molecular formula C13H10FNO3 B6389474 MFCD18317471 CAS No. 1261969-50-9

MFCD18317471

Cat. No.: B6389474
CAS No.: 1261969-50-9
M. Wt: 247.22 g/mol
InChI Key: VDXFHTIOOPSIAD-UHFFFAOYSA-N
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Description

MFCD18317471 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such comparisons typically focus on molecular structure, reactivity, biological activity, and synthesis pathways .

Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-4-2-3-9(12(11)14)10-7-8(13(16)17)5-6-15-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXFHTIOOPSIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687515
Record name 2-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-50-9
Record name 2-(2-Fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)isonicotinic acid typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with isonicotinic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-3-methoxyphenyl)isonicotinic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)isonicotinic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)isonicotinic acid: has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Fluoro-3-methoxyphenyl)isonicotinic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

Compounds with structural similarities to MFCD18317471 often differ in substituent groups, which significantly influence their physicochemical and biological properties. For example:

Compound (MDL Number) Molecular Formula Molecular Weight Key Substituents Similarity Score Notable Properties
MFCD22741544 C₁₇H₁₅FN₈ 350.35 Fluorobenzyl, pyrazolo[3,4-b]pyridine 0.85 High BBB permeability, CYP1A2 inhibition
MFCD16659622 C₁₀H₅F₃N₂O₃ 258.15 Trifluoromethyl, oxadiazole 0.92 Solubility: 0.199 mg/ml; Log S = -2.99
MFCD11044885 C₆H₃Cl₂N₃ 188.01 Dichloro, pyrolotriazine 0.78 High GI absorption; P-gp substrate
MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid, halogenated aryl 0.67 Synthetic accessibility score: 2.07

Key Observations :

  • Fluorinated derivatives (e.g., MFCD22741544) exhibit enhanced blood-brain barrier (BBB) penetration and cytochrome P450 (CYP) enzyme interactions, making them relevant in CNS drug development .
  • Halogenated analogs (e.g., MFCD11044885) show improved metabolic stability but may face solubility challenges, necessitating formulation adjustments .
  • Boronic acid-containing compounds (e.g., MFCD13195646) are pivotal in Suzuki-Miyaura coupling reactions, though their synthetic complexity varies significantly .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Analogs

Property MFCD22741544 MFCD16659622 MFCD11044885
Molecular Weight 350.35 258.15 188.01
Log P (XLOGP3) 2.15 1.64 0.78
TPSA (Ų) 78.34 60.25 45.60
Solubility (mg/ml) 0.024 0.199 0.687
Bioavailability Score 0.56 0.55 0.55

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